1,6-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,6-HEXANEDIONE is a complex organic compound that features two pyrimidinylpiperazine moieties connected by a hexanedione linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,6-HEXANEDIONE typically involves the reaction of 1,6-hexanedione with 4-(2-pyrimidinyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,6-HEXANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,6-HEXANEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,6-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,6-HEXANEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidinyl)piperazine: Known for its use as an anxiolytic agent.
4-(2-Pyrimidinyl)piperazine: Used in the synthesis of various pharmaceuticals.
Uniqueness
1,6-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,6-HEXANEDIONE is unique due to its dual pyrimidinylpiperazine moieties connected by a hexanedione linker, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H30N8O2 |
---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1,6-bis(4-pyrimidin-2-ylpiperazin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C22H30N8O2/c31-19(27-11-15-29(16-12-27)21-23-7-3-8-24-21)5-1-2-6-20(32)28-13-17-30(18-14-28)22-25-9-4-10-26-22/h3-4,7-10H,1-2,5-6,11-18H2 |
InChI-Schlüssel |
ZHDGPTUOMQAJFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.